7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide
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Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is a bicyclic compound with the molecular formula C7H12N2O2. It is known for its unique structure, which includes an oxabicycloheptane ring system.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein phosphatases , which play a crucial role in cellular processes such as cell growth and division.
Mode of Action
The exact mode of action of 7-Oxabicyclo[22It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This implies that the compound may interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given its potential inhibitory effect on protein phosphatases , it could impact pathways regulated by these enzymes, leading to downstream effects on cell growth and division.
Result of Action
If it indeed inhibits protein phosphatases , it could potentially alter cellular processes regulated by these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the carbohydrazide group.
7-Oxabicyclo[2.2.1]heptane-2-one: Another derivative with a ketone functional group instead of the carbohydrazide.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-9-7(10)5-3-4-1-2-6(5)11-4/h4-6H,1-3,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCWTSADCEJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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